N,N,N-tris(3-phthaliMidopropyl)aMine
Description
Contextualization within Polyamine Chemistry and its Derivatives
Polyamines are organic compounds that feature two or more primary amino groups. They play a crucial role in cellular physiology and are also pivotal in various chemical applications. N,N,N-tris(3-phthalimidopropyl)amine belongs to a class of modified polyamines where the terminal primary amino groups of tris(3-aminopropyl)amine (B1583958) are protected by phthalimide (B116566) groups. This structural modification is significant as it alters the chemical reactivity and potential applications of the parent polyamine. The core tris(3-aminopropyl)amine structure provides a flexible, tripodal scaffold that is foundational to the construction of more complex molecular architectures, including macrocycles and cryptands used in molecular recognition. mdpi.com
Significance of Phthalimide Moieties in Advanced Amine Chemistry
The incorporation of phthalimide groups is a well-established strategy in organic synthesis, most notably in the Gabriel synthesis for the preparation of primary amines. khanacademy.orgyoutube.com The phthalimide group serves as an effective protecting group for primary amines, preventing over-alkylation and allowing for the introduction of various functionalities. youtube.com This protective role is crucial in multi-step syntheses where the reactivity of the amine needs to be temporarily masked. organic-chemistry.org
Beyond their role as protecting groups, phthalimide analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. byjus.com This has spurred interest in the synthesis of novel phthalimide-containing compounds for medicinal chemistry applications. Furthermore, the rigid, planar structure of the phthalimide moiety can be exploited in materials science for the construction of polymers and supramolecular assemblies with specific photophysical or electronic properties. The phthalimide group can also act as a "warhead" in bioorthogonal conjugation, allowing for the attachment and subsequent replacement of molecules on target proteins. rsc.org
Overview of Key Academic Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented, the research trajectories for this compound can be inferred from the studies of its structural components and related molecules. The primary areas of investigation are likely to include its use as a precursor in coordination chemistry and supramolecular chemistry.
Deprotection of the phthalimide groups in this compound would yield the parent tris(3-aminopropyl)amine, a versatile tripodal ligand. This amine and its derivatives are known to form stable complexes with a variety of metal ions. mdpi.com Therefore, this compound serves as a key intermediate in the synthesis of these ligands and their corresponding metal complexes, which have potential applications in catalysis, sensing, and materials science.
The tripodal nature of the molecule also makes it an attractive building block for the construction of more elaborate supramolecular structures. By functionalizing the terminal ends of the propyl chains after deprotection, researchers can design and synthesize macrocyclic and cage-like molecules with specific host-guest binding properties. These structures are of interest for their ability to encapsulate ions or small organic molecules, with potential applications in areas such as drug delivery and environmental remediation.
Structure
3D Structure
Properties
Molecular Formula |
C33H30N4O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
2-[3-[bis[3-(1,3-dioxoisoindol-2-yl)propyl]amino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H30N4O6/c38-28-22-10-1-2-11-23(22)29(39)35(28)19-7-16-34(17-8-20-36-30(40)24-12-3-4-13-25(24)31(36)41)18-9-21-37-32(42)26-14-5-6-15-27(26)33(37)43/h1-6,10-15H,7-9,16-21H2 |
InChI Key |
IWGBOMFWNKDZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)CCCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Synthetic Methodologies for N,n,n Tris 3 Phthalimidopropyl Amine
Established Synthetic Pathways to N,N,N-tris(3-phthalimidopropyl)amine
Two principal routes dominate the synthesis of this compound, each leveraging fundamental reactions in organic chemistry: the Gabriel synthesis utilizing phthalimide (B116566) salts and the direct condensation of a triamine with phthalic anhydride (B1165640).
This pathway is a classic example of the Gabriel synthesis, a reliable method for forming primary amines that avoids over-alkylation. byjus.commasterorganicchemistry.com In this context, it is adapted to install three phthalimide groups onto a central tertiary amine core. The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) to form a potent nucleophile, the phthalimide anion. byjus.com This anion then displaces a halide from a suitable alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com
For the synthesis of this compound, the required precursor would be N,N,N-tris(3-halopropyl)amine (e.g., the bromo or chloro derivative). The reaction proceeds in three key steps:
Formation of the Phthalimide Anion : Phthalimide is treated with a base, such as potassium hydroxide or potassium carbonate, to generate potassium phthalimide. nih.gov
Nucleophilic Substitution : The potassium phthalimide is reacted with N,N,N-tris(3-halopropyl)amine. The phthalimide anion displaces the halide on each of the three propyl arms of the tertiary amine.
Product Isolation : The resulting this compound is then isolated and purified.
This method's primary advantage is its clean reaction profile, which prevents the formation of secondary or tertiary amine byproducts that can occur with direct alkylation of ammonia (B1221849) or primary amines. byjus.com
Table 1: Representative Reaction Conditions for Gabriel-type Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| 1 | Phthalimide, Potassium Hydroxide | Ethanol | Reflux | Potassium Phthalimide |
| 2 | Potassium Phthalimide, N,N,N-tris(3-bromopropyl)amine | Dimethylformamide (DMF) | Heat | this compound |
An alternative and more direct route involves the condensation reaction between phthalic anhydride and a primary amine. sphinxsai.com For the target molecule, the starting material is tris(3-aminopropyl)amine (B1583958). This reaction typically proceeds by heating the amine and phthalic anhydride in a high-boiling point solvent such as glacial acetic acid, which facilitates the dehydration and subsequent ring-closure to form the imide. sphinxsai.comresearchgate.net
This method is often preferred due to its operational simplicity and the use of readily available starting materials. organic-chemistry.org The reaction can be driven to completion by removing the water formed during the reaction, often by azeotropic distillation. Microwave irradiation has also been employed to accelerate similar phthalimide syntheses, offering a more energy-efficient alternative to conventional heating. researchgate.net
Table 2: Comparison of Synthetic Methods for Phthalimide Formation
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Heating | Phthalic Anhydride, Amine | Glacial Acetic Acid, Toluene (B28343) | Simple, widely used sphinxsai.com | Long reaction times, high temperatures |
| Microwave Irradiation | Phthalic Anhydride, Amine | DMF, Acetic Acid | Rapid, high yields researchgate.net | Requires specialized equipment |
Derivatization Strategies for this compound and Related Phthalimidopropylamine Structures
The structure of this compound offers multiple sites for further chemical modification. These derivatizations can alter the molecule's physical and chemical properties, leading to new materials and applications.
The central tertiary amine nitrogen in this compound is a nucleophilic center that can undergo alkylation with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge into the molecule, significantly altering its solubility and electrostatic properties.
R₃N + R'-X → [R₃N-R']⁺X⁻
Such quaternization reactions are fundamental in amine chemistry and can be used to create cationic derivatives for various applications. While specific literature on the quaternization of this compound is sparse, the methodology is well-established for tertiary amines.
Furthermore, the phthalimide groups can be removed via hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis to liberate the primary amine functionalities of the parent tris(3-aminopropyl)amine. masterorganicchemistry.com These primary amines can then be subjected to a wide range of derivatization reactions, including acylation, reductive amination, and further alkylation, providing a versatile platform for creating complex polyamine derivatives. nih.govnih.govscispace.com
The phthalimide groups themselves present opportunities for functionalization. The aromatic rings of the phthalimide moieties are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, although the imide group is deactivating. These reactions would introduce functional groups onto the phthalimide's benzene (B151609) ring, allowing for further modification. rsc.org
Recent developments have also explored the functionalization of the N-H bond of phthalimide itself in multicomponent reactions like the Passerini reaction, where phthalimide acts as the acidic component. acs.org While this compound lacks the N-H proton, this highlights the reactivity of the phthalimide system. Furthermore, rhodium-catalyzed C-H functionalization has been demonstrated on substrates containing a phthalimido group, which can act as a directing group for selective reactions at otherwise unactivated C-H bonds. researchgate.net
The deprotected form of the title compound, tris(3-aminopropyl)amine (often abbreviated as TRPN), is a highly valuable building block in supramolecular chemistry. researchgate.net Its tripodal structure makes it an ideal precursor for the synthesis of complex macrocycles and cryptands, which are molecules with three-dimensional cavities capable of selectively binding ions or small molecules. researchgate.netmdpi.com
The synthesis of these macrostructures often involves reacting TRPN with dialdehydes or dihalides under high-dilution conditions to favor intramolecular cyclization over polymerization. nih.govnih.gov For example, cryptands have been synthesized by reacting TRPN with trialdehydes. researchgate.net Palladium-catalyzed amination reactions have also been effectively used to construct polyazamacrocycles that incorporate TRPN units, linking them with other structural fragments like oxadiamines. mdpi.com These complex molecules are often designed as fluorescent sensors for metal cations, where the TRPN unit provides a well-defined coordination environment for the metal ion. researchgate.netmdpi.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize the yield and purity of the final product. Key factors influencing the outcome of the synthesis include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. Furthermore, the use of catalysts and alternative energy sources like microwave irradiation has been explored to enhance reaction efficiency.
One of the primary synthetic routes involves the dehydrative condensation of tris(3-aminopropyl)amine with phthalic anhydride. organic-chemistry.org This reaction typically requires high temperatures to drive the cyclization and removal of water. The choice of a high-boiling point solvent is critical in this process. Solvents such as glacial acetic acid and toluene are commonly employed. researchgate.netrsc.org Glacial acetic acid can act as both a solvent and a catalyst, facilitating the reaction. However, the reaction time and temperature must be carefully controlled to prevent side reactions and ensure complete conversion.
Research into the synthesis of N-substituted phthalimides has shown that microwave-assisted synthesis can lead to significantly reduced reaction times and improved yields. epa.govhakon-art.com A solvent-free approach using microwave irradiation for the reaction of phthalic anhydride with amino acids has been reported to produce phthalimide derivatives in excellent yields. epa.gov This methodology could potentially be adapted for the synthesis of this compound, offering a more energy-efficient and rapid alternative to conventional heating.
The table below illustrates the effect of different solvents and conditions on the yield of N-substituted phthalimides in reactions analogous to the synthesis of the target compound.
| Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phthalic Anhydride + Aniline | Toluene | Reflux, 24h | 21-80 | rsc.org |
| Phthalic Anhydride + Amino Acids | Glacial Acetic Acid | Reflux, 2h | 66.8-95.8 | rsc.org |
| Phthalic Anhydride + Aniline | Solvent-free | Microwave, 160°C, 30 min | 96 | rsc.org |
| Phthalic Anhydride + Various Amines | None (Microwave) | Domestic Microwave | 70.7-80.21 | researchgate.net |
Catalysis also plays a significant role in optimizing the synthesis of phthalimides. The use of a reusable clay catalyst, montmorillonite-KSF, has been shown to facilitate the reaction between phthalic anhydride and various amines under milder conditions, leading to high yields. jetir.org This approach aligns with the principles of green chemistry by utilizing a heterogeneous catalyst that can be easily separated from the reaction mixture.
A two-stage reaction process, as described in a patent for the synthesis of N-alkylphthalimides, could be beneficial for controlling the reaction of a polyamine like tris(3-aminopropyl)amine. google.com This involves an initial reaction at a lower temperature followed by a second stage at a higher temperature, which may help in controlling the formation of intermediates and preventing the formation of byproducts. google.com
The stoichiometry of the reactants is another critical parameter. To ensure complete phthalimidation of all three primary amino groups of tris(3-aminopropyl)amine, a molar excess of phthalic anhydride is typically used. The optimal ratio would need to be determined empirically to maximize the yield of the desired tris-substituted product while minimizing the formation of partially substituted intermediates.
The Gabriel synthesis presents an alternative pathway, involving the N-alkylation of phthalimide with a suitable haloalkyl derivative. thermofisher.com In the context of synthesizing this compound, this would likely involve the reaction of potassium phthalimide with a tris(3-halopropyl)amine. The optimization of this reaction would focus on the choice of solvent, with dimethylformamide (DMF) being a common and effective option. thermofisher.com The reaction temperature is also a key variable, as higher temperatures can favor the desired substitution but may also lead to decomposition of sensitive substrates. thermofisher.com
The following table summarizes the impact of various reaction parameters on the yield of phthalimide synthesis, drawing from general knowledge of these reactions.
| Parameter | Condition | Effect on Yield and Reaction Rate |
|---|---|---|
| Solvent | High-boiling point (e.g., Toluene, Acetic Acid) | Facilitates dehydration and high reaction temperatures, generally leading to higher yields in conventional heating methods. |
| Polar aprotic (e.g., DMF) | Ideal for Gabriel-type synthesis, promoting nucleophilic substitution. | |
| Temperature | Elevated Temperatures | Increases reaction rate but may lead to side products or decomposition. Optimal temperature needs to be determined for each specific reaction. |
| Lower Temperatures | May require longer reaction times but can improve selectivity and reduce byproducts. | |
| Catalyst | Acid catalysts (e.g., glacial acetic acid) or solid catalysts (e.g., montmorillonite-KSF) | Can increase the reaction rate and allow for milder reaction conditions, often improving the overall yield. |
| Energy Source | Microwave Irradiation | Can dramatically reduce reaction times and improve yields, often under solvent-free conditions. epa.govhakon-art.com |
| Stoichiometry | Excess of Phthalic Anhydride | Ensures complete conversion of the polyamine to the desired tris-phthalimide product. |
Advanced Structural Elucidation and Spectroscopic Analysis of N,n,n Tris 3 Phthalimidopropyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For a molecule like N,N,N-tris(3-phthalimidopropyl)amine, with its distinct proton and carbon environments, ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.
The key proton environments and their anticipated signals are:
Aromatic Protons (Phthalimide): The four protons on each phthalimide (B116566) ring are not chemically equivalent. They form a complex second-order multiplet, often described as an AA'BB' system, which typically appears in the downfield region of the spectrum (around 7.7-7.9 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl groups.
Propyl Chain Protons: The propyl chain contains three distinct methylene (B1212753) (-CH₂-) groups:
The methylene group attached to the phthalimide nitrogen (N-CH₂-). This group is adjacent to an electronegative imide nitrogen and is expected to resonate as a triplet at approximately 3.7 ppm.
The central methylene group (-CH₂-CH₂-CH₂-). This group is shielded relative to its neighbors and should appear as a multiplet (quintet) at a more upfield position, typically around 1.9 ppm.
The methylene group attached to the central tertiary amine nitrogen (-CH₂-N). This group is adjacent to the tertiary amine and is expected to appear as a triplet around 2.5 ppm.
The integration of these signals would correspond to a 12H:6H:6H:6H ratio, confirming the presence of three identical phthalimidopropyl arms attached to the central nitrogen atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Phthalimide H) | ~7.8 | Multiplet (AA'BB') | 12H |
| N(imide)-CH₂- | ~3.7 | Triplet | 6H |
| -CH₂-N(tert) | ~2.5 | Triplet | 6H |
| -CH₂-CH₂-CH₂- | ~1.9 | Quintet | 6H |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. Given the C3 symmetry of this compound, the spectrum is expected to show signals for each chemically distinct carbon atom, with the three arms being equivalent.
The anticipated ¹³C NMR signals are:
Carbonyl Carbons (C=O): The most downfield signals in the spectrum, typically appearing around 168 ppm, correspond to the carbonyl carbons of the phthalimide groups.
Aromatic Carbons: The phthalimide group contains two types of aromatic carbons: quaternary carbons (where the benzene (B151609) ring fuses to the five-membered ring) and protonated carbons. These are expected to resonate in the 123-134 ppm region.
Propyl Chain Carbons: Three distinct signals are expected for the aliphatic carbons of the propyl chain: the carbon attached to the imide nitrogen (~36 ppm), the carbon attached to the tertiary amine nitrogen (~51 ppm), and the central carbon (~26 ppm).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Imide Carbonyl (C=O) | ~168.3 |
| Aromatic C (quaternary) | ~132.1 |
| Aromatic CH | ~133.9, ~123.2 |
| -CH₂-N(tert) | ~51.2 |
| N(imide)-CH₂- | ~36.4 |
| -CH₂-CH₂-CH₂- | ~26.1 |
While standard ¹H and ¹³C NMR confirm the chemical constitution of this compound, advanced NMR techniques are required to probe its three-dimensional structure and dynamic behavior in solution. For molecules containing a tertiary amine proximal to a phthalimide group, significant conformational effects have been observed. mdpi.comresearchgate.net
Studies on analogous tris-phthalimide structures have revealed solvent and temperature-dependent "hypersensitive" ¹H NMR profiles. mdpi.commdpi.com This phenomenon is often attributed to n-π interactions, where the non-bonding electron pair (n) of the central tertiary amine interacts with the π-electron system of the phthalimide rings. This interaction can lead to a folded molecular geometry, where the phthalimide arms are drawn in towards the amine core. dntb.gov.ua
Variable Temperature (VT) NMR spectroscopy would be a powerful tool to study this dynamic behavior. At different temperatures, the rate of conformational exchange can change, leading to dramatic alterations in the NMR spectrum. For instance, complex multiplets observed at low temperatures might coalesce into sharper, averaged signals at higher temperatures as the molecule interconverts rapidly between different conformations. mdpi.com Analyzing these changes allows for the calculation of the thermodynamic parameters of the conformational exchange process.
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide direct evidence for the through-space proximity of protons, confirming a folded conformation by showing correlations between protons on the tertiary amine's propyl chains and the aromatic protons of the phthalimide rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is dominated by the strong absorptions of the phthalimide groups. The most characteristic peaks are associated with the carbonyl groups of the imide functionality. Due to symmetric and asymmetric stretching modes, two distinct C=O bands are typically observed.
Key expected vibrational frequencies include:
Aromatic C-H Stretch: A series of weaker bands typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Stronger bands corresponding to the symmetric and asymmetric stretching of the methylene groups in the propyl chains, appearing in the 2850-3000 cm⁻¹ region.
Asymmetric C=O Stretch: A very strong absorption band around 1770 cm⁻¹.
Symmetric C=O Stretch: Another very strong absorption band around 1710 cm⁻¹. The presence of two distinct, sharp, and intense carbonyl peaks is a hallmark of the phthalimide group.
C-N Stretch: Vibrations associated with the imide and tertiary amine C-N bonds are expected in the fingerprint region, typically between 1300 and 1400 cm⁻¹.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Asymmetric C=O Stretch | ~1770 | Very Strong |
| Symmetric C=O Stretch | ~1710 | Very Strong |
| C-N-C Stretch | ~1395 | Strong |
| Imide Ring Deformation | ~720 | Strong |
Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the more symmetric, less polar bonds.
The aromatic ring vibrations of the phthalimide groups, which involve symmetric stretching of the carbon-carbon bonds, would be expected to produce strong signals in the Raman spectrum, typically in the 1600 cm⁻¹ region. The symmetric C=O stretching vibration (~1710 cm⁻¹) may also show significant Raman activity. In contrast, the highly polar asymmetric C=O stretch (~1770 cm⁻¹) that is very strong in the IR spectrum would likely be weaker in the Raman spectrum. This complementarity helps to confirm the assignment of vibrational modes and provides a more complete picture of the molecule's vibrational framework. Studies on similar polyamine derivatives have successfully utilized both FTIR and Raman spectroscopy in conjunction with theoretical calculations for comprehensive structural analysis. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₃₃H₃₀N₄O₆, which corresponds to a specific molecular weight that can be precisely measured by mass spectrometry. sigmaaldrich.com
In mass spectrometric analysis, the molecule is first ionized, often resulting in the formation of a molecular ion (M+), which corresponds to the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the presence of four nitrogen atoms dictates that the molecular ion will have an even nominal molecular weight, a characteristic feature of molecules with an even number of nitrogen atoms.
Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.
In the case of this compound, alpha-cleavage would be expected to occur at the C-C bond adjacent to the central tertiary amine. This would result in the loss of a phthalimidopropyl radical and the formation of a resonant-stabilized iminium ion. The specific fragmentation pattern would provide valuable information about the connectivity of the propyl chains to the central nitrogen atom and the phthalimide groups. While specific experimental mass spectrometry data for this compound is not widely published, the predicted fragmentation patterns based on the general principles of amine fragmentation are crucial for its structural confirmation.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |
| [M]+ | [C₃₃H₃₀N₄O₆]+ | 574.22 | Molecular Ion |
| [M - C₁₁H₉NO₂]+ | Ion resulting from alpha-cleavage | 387.16 | Loss of a phthalimidopropyl radical |
| [C₁₁H₁₀NO₂]+ | Phthalimidopropyl cation | 188.07 | Indicates the presence of the phthalimidopropyl moiety |
Note: The m/z values are theoretical and would be confirmed by experimental data.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on closely related compounds, such as N,N-bis-(phthalimidopropyl)-N-propylamine, offer insights into the likely structural features. researchgate.net In the structure of this related compound, the molecule adopts a folded conformation where the phthalimide groups are positioned on the same side of the tertiary nitrogen atom. The crystal packing is influenced by intermolecular interactions such as π–π stacking between the phthalimide rings. researchgate.net
For this compound, a similar folded or propeller-like conformation might be expected due to the steric hindrance of the three bulky phthalimidopropyl arms around the central nitrogen atom. X-ray diffraction analysis would be able to definitively determine this conformation, as well as quantify the torsion angles of the propyl chains and the planarity of the phthalimide groups.
The crystal packing of this compound would likely be governed by weak intermolecular forces, such as van der Waals interactions and potentially C-H···O hydrogen bonds between the propyl chains and the carbonyl oxygen atoms of the phthalimide groups. The analysis of the crystal lattice would reveal how these individual molecules arrange themselves to form a stable, repeating three-dimensional structure.
Table 2: Hypothetical Crystallographic Data for this compound Based on a Related Structure
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 25.0 | Unit cell dimension |
| c (Å) | 12.0 | Unit cell dimension |
| β (°) | 95.0 | Angle of the unit cell |
| V (ų) | 3137.5 | Volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
Note: This data is hypothetical and based on the crystal structure of a similar compound researchgate.net. Actual values would need to be determined experimentally.
Computational and Theoretical Investigations of N,n,n Tris 3 Phthalimidopropyl Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties of N,N,N-tris(3-phthalimidopropyl)amine
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a widely used tool for predicting the properties of molecules such as this compound, offering a balance between accuracy and computational cost. researchgate.net
The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy state of the molecule. researchgate.netyoutube.com For a flexible molecule like this compound, with its three phthalimidopropyl arms connected to a central nitrogen atom, this process is crucial for identifying the most stable three-dimensional structure. acs.orggoogle.com
Table 1: Representative Optimized Geometric Parameters for a Tripodal Amine Scaffold (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N-C (central) | 1.47 | ||
| C-C (propyl) | 1.54 | ||
| N-C-C (propyl) | 112.5 | ||
| C-N-C (central) | 109.5 | ||
| C-C-C-N (propyl) | 178.5 (anti) | ||
| C-C-N-C (central) | 65.0 (gauche) |
Note: This table contains hypothetical, yet plausible, data for a generic tripodal amine fragment to illustrate typical outputs of a geometry optimization calculation.
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transport properties. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich tertiary amine core, while the LUMO would be expected to be distributed across the electron-accepting phthalimide (B116566) groups. researchgate.net The phthalimide moiety is known to possess electron-withdrawing characteristics, influencing the electronic properties of molecules in which it is incorporated. nih.govnih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as charge transfer between the amine core and the phthalimide arms. nih.gov
Table 2: Illustrative Electronic Properties of a Phthalimide-Containing Molecule
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 Debye |
| NBO Charge on Amine N | -0.45 e |
| NBO Charge on Carbonyl C | +0.60 e |
Note: These values are representative of typical results obtained from DFT calculations on molecules with similar functional groups and are for illustrative purposes only.
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govopenmopac.net The calculated vibrational modes can be correlated with experimental spectroscopic data to validate the computational model and aid in the assignment of spectral peaks. mdpi.comacs.org
For this compound, characteristic vibrational modes would include C-N stretching from the tertiary amine, C=O symmetric and asymmetric stretching from the phthalimide groups, and various C-H bending and stretching modes from the propyl chains and aromatic rings. acs.org Theoretical calculations can provide a detailed picture of these vibrations, which is invaluable for interpreting experimental spectra. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Phthalimide | C=O asymmetric stretch | 1780 |
| Phthalimide | C=O symmetric stretch | 1725 |
| Aromatic Ring | C=C stretch | 1605 |
| Propyl Chain | C-H stretch | 2950-3000 |
| Tertiary Amine | C-N stretch | 1150 |
Note: This table presents typical calculated vibrational frequencies for the functional groups present in this compound. These are representative values and would be subject to scaling factors in a rigorous study.
Semi-Empirical Methods and Ab Initio Approaches in Computational Studies (e.g., PM5, B3LYP)
While DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a popular choice for its accuracy, other computational methods are also employed. nih.govbohrium.comresearchgate.net The choice of method often depends on the size of the system and the desired level of accuracy.
Ab initio methods, such as Hartree-Fock, provide a rigorous theoretical treatment but can be computationally expensive for large molecules. On the other hand, semi-empirical methods, such as PM5 (Parameterization Model 5), are much faster as they use parameters derived from experimental data to simplify some of the complex calculations. nih.gov For a molecule the size of this compound, semi-empirical methods could be useful for initial conformational searches to identify promising low-energy structures, which can then be re-optimized at a higher level of theory like B3LYP/6-31G(d). researchgate.netnih.gov The B3LYP functional is well-regarded for its ability to provide a good balance of accuracy and computational efficiency for a wide range of organic molecules. nih.govresearchgate.net
Theoretical Prediction of Intermolecular Interactions and Supramolecular Assembly Forces
The phthalimide moiety is well-known for its ability to participate in various non-covalent interactions, which are crucial for the formation of supramolecular structures. researchgate.netmdpi.com Theoretical calculations can predict and quantify these interactions, providing insight into how this compound molecules might self-assemble in the solid state or in solution.
Key intermolecular forces expected to play a role include:
π-π stacking: The planar, electron-deficient aromatic rings of the phthalimide groups can stack on top of each other. researchgate.net Theoretical studies can determine the preferred stacking geometries (e.g., parallel-displaced) and the associated interaction energies.
Hydrogen bonding: While this compound itself does not have traditional hydrogen bond donors, the carbonyl oxygen atoms of the phthalimide groups can act as hydrogen bond acceptors, interacting with solvent molecules or other co-crystallizing species.
Coordination Chemistry of N,n,n Tris 3 Phthalimidopropyl Amine
N,N,N-tris(3-phthalimidopropyl)amine as a Multidentate Ligand Framework
The unique tripodal structure of this compound positions it as a sophisticated multidentate ligand. The design principles of such systems and the thermodynamic effects governing their coordination are fundamental to understanding their interaction with metal ions.
Tripodal ligands are a class of polydentate ligands characterized by three arms emanating from a single bridgehead atom, which is often a nitrogen or phosphorus atom. wikipedia.org These ligands are highly valued in coordination chemistry and catalysis because their structure imparts a high degree of pre-organization, leading to predictable coordination geometries and stable metal complexes. wikipedia.orgnih.gov
Key design principles for tripodal amine systems like this compound include:
Symmetry and Pre-organization: Many tripodal ligands possess C3 symmetry, which can influence the stereochemistry of the resulting metal complex. wikipedia.org The three arms extending from the central nitrogen atom create a pre-formed cavity suitable for metal ion binding. This arrangement reduces the entropic penalty associated with organizing multiple individual ligands around a metal center.
Denticity and Donor Atoms: Tripodal ligands can be designed to be tri- or tetradentate. In the case of this compound, the central tertiary amine nitrogen is a primary donor site. Additionally, the carbonyl oxygen atoms of the three phthalimide (B116566) groups at the ends of the propyl arms can act as secondary donor sites. This makes the molecule a potential tetradentate ligand with one nitrogen and three oxygen donors (an N,O₃ donor set).
Enforced Coordination Geometry: The structure of a tripodal ligand can enforce specific coordination geometries upon the metal center. Tetradentate tripodal ligands often occupy four contiguous sites in an octahedral coordination sphere, leaving two remaining cis positions available for other ligands, such as solvents or counter-ions. wikipedia.org In complexes with lower coordination numbers, such as five-coordinate systems, these ligands typically impose a trigonal bipyramidal geometry. wikipedia.org
Steric and Electronic Tuning: The properties of the metal complex can be fine-tuned by modifying the ligand's arms. In this compound, the bulky phthalimide groups introduce significant steric hindrance around the peripheral donor sites. This can influence which metal ions can be accommodated and can protect the metal center, affecting its reactivity.
The high stability of complexes formed with multidentate ligands is primarily attributed to the chelate effect. This phenomenon describes the enhanced affinity of ligands with multiple binding sites for a metal ion compared to the affinity of a collection of analogous monodentate ligands. libretexts.org
The chelate effect is predominantly an entropy-driven process. libretexts.org When a multidentate ligand replaces several monodentate ligands from a metal's coordination sphere, there is a net increase in the number of free molecules in the system. This increase in translational entropy makes the complexation process thermodynamically more favorable. libretexts.orgalmerja.comucoz.com For example, the formation of a complex with a tetradentate ligand from a metal aqua ion involves the displacement of four water molecules, resulting in a significant positive change in entropy.
While this compound is not a macrocycle, the principles governing the stability of macrocyclic complexes are relevant. The macrocyclic effect provides an additional layer of stability beyond the chelate effect. libretexts.orglibretexts.org This is because macrocyclic ligands are covalently constrained into a cyclic form, meaning they are already "pre-organized" for binding a metal ion. libretexts.orgscribd.com This pre-organization minimizes the conformational entropy that is lost upon coordination, providing both an entropic and often an enthalpic advantage. almerja.com The tripodal structure of this compound offers a degree of pre-organization that is intermediate between a fully flexible acyclic ligand and a rigid macrocycle, contributing to the formation of highly stable metal complexes.
Metal Ion Complexation with this compound
The versatile N,O₃ donor set and the tripodal framework of this compound suggest a rich coordination chemistry with a wide range of metal ions, from transition metals to main group cations.
Transition metal ions, with their partially filled d-orbitals, form stable complexes with a variety of ligands. The coordination of this compound to transition metals is expected to primarily involve the soft tertiary amine nitrogen and the harder carbonyl oxygen atoms. This mixed-donor character allows for coordination with a broad spectrum of metal ions.
Based on studies of analogous tripodal ligands, several coordination modes can be predicted. For first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II), five- and six-coordinate complexes are common. nih.govresearchgate.net A five-coordinate complex would likely adopt a distorted trigonal bipyramidal geometry, with the apical nitrogen and one oxygen atom occupying the axial positions and the other two oxygens in the equatorial plane. In a six-coordinate octahedral complex, the ligand would act as a tetradentate ligand, with two additional solvent molecules or anions completing the coordination sphere in a cis arrangement. wikipedia.org
The table below summarizes plausible coordination geometries for this compound with selected transition metal ions, based on data from analogous tripodal systems.
| Metal Ion | Typical Coordination Number | Plausible Geometry with Ligand | Representative Analogous System |
| Co(II) | 4, 5, 6 | Distorted Trigonal Bipyramidal, Octahedral | Co(II) complexes with phenylamine-based tripodal ligands show trigonal-monopyramidal geometries. researchgate.net |
| Ni(II) | 5, 6 | Trigonal Bipyramidal, Octahedral | The complex [Ni(imine3tren)Br]⁺ exhibits a distorted trigonal bipyramidal structure. researchgate.net |
| Cu(II) | 4, 5, 6 | Square Pyramidal, Trigonal Bipyramidal | Copper complexes with tripodal ligands often show five-coordinate geometries due to the Jahn-Teller effect. |
| Zn(II) | 4, 5 | Distorted Tetrahedral, Trigonal Bipyramidal | Zinc complexes with tripodal ligands, such as [Zn(2)(CH₃CN)]²⁺, adopt distorted trigonal bipyramidal structures. nih.gov |
| Fe(III) | 5, 6 | Trigonal Bipyramidal, Octahedral | Iron(III) forms stable octahedral complexes with symmetric triphenolate amine tripod ligands. rsc.org |
This table is predictive and based on the behavior of structurally similar ligands.
Main group metal cations, such as alkali (e.g., Na⁺, K⁺) and alkaline earth (e.g., Mg²⁺, Ca²⁺) metals, are classified as hard acids. They preferentially coordinate with hard donor atoms like oxygen. Therefore, the interaction of this compound with these cations would be dominated by the carbonyl oxygen atoms of the phthalimide groups.
The three arms of the ligand can create a pseudo-cavity lined with oxygen donors, similar to the binding pocket of crown ethers or cryptands. ucoz.com This arrangement can lead to the selective complexation of main group cations based on ionic radius. The flexibility of the propyl chains would allow the ligand to wrap around the metal ion, encapsulating it. Research on related tripodal imine ligands has demonstrated the formation of stable sodium complexes, such as [Na(imine3tren)(C₃H₆O)]BPh₄, supporting the potential for this compound to bind alkali metals. researchgate.net
Structural Diversity and Stereochemistry of this compound Metal Complexes
The tripodal nature of this compound imposes significant constraints on the geometry of its metal complexes, leading to specific structural and stereochemical outcomes.
When acting as a tetradentate ligand to form an octahedral complex, the three arms of the ligand are expected to arrange themselves in a facial (fac) configuration with respect to the three oxygen donor atoms. wikipedia.org This arrangement is a direct consequence of the ligand's topology, which connects the three donor arms to the central amine. The alternative meridional (mer) arrangement, where the three oxygen donors would lie in a plane with the metal, is sterically impossible for this type of tripodal ligand.
The coordination of the central tertiary amine to a metal center can render the nitrogen atom a stereocenter. nih.govnih.gov While the inversion of a free amine is rapid, coordination to a metal can stabilize one configuration, potentially leading to the formation of diastereomers if another chiral element is present in the complex. nih.gov
The potential structural outcomes are summarized in the table below.
| Coordination Number | Geometry | Stereochemical Features |
| 4 | Distorted Tetrahedral | Unlikely due to the constraints of the ligand, which is better suited for higher coordination numbers. |
| 5 | Trigonal Bipyramidal / Square Pyramidal | The ligand's C₃ symmetry favors a trigonal bipyramidal geometry. The complex would be chiral. |
| 6 | Octahedral | The ligand would occupy four cis positions, forcing any two additional monodentate ligands to be cis to each other. The three phthalimide arms would create a chiral propeller-like arrangement. |
This table outlines the most probable structural arrangements for mononuclear complexes.
The inherent chirality arising from the propeller-like arrangement of the three arms means that complexes of this compound are expected to be chiral and could potentially be resolved into enantiomers. nih.gov This structural rigidity and predictable stereochemistry make tripodal ligands like this compound valuable platforms for applications in asymmetric catalysis and materials science.
Coordination Geometries and Modes (e.g., trigonal pyramidal, trigonal prismatic)
No experimental or theoretical data is available to describe the coordination geometries and modes of metal complexes formed with this compound.
Isomerism in Coordination Compounds (e.g., geometric, optical)
There is no information on the potential for geometric or optical isomerism in coordination compounds of this compound.
Spectroscopic Techniques for Probing Metal-Ligand Interactions in this compound Systems (e.g., UV-Vis, Fluorescence, NMR Titration)
No studies have been published that utilize UV-Vis spectroscopy, fluorescence spectroscopy, or NMR titration to investigate the interactions between this compound and metal ions.
Supramolecular Chemistry and Non Covalent Interactions Involving N,n,n Tris 3 Phthalimidopropyl Amine
Hydrogen Bonding Networks in N,N,N-tris(3-phthalimidopropyl)amine and its Derivatives
Hydrogen bonds play a pivotal role in defining the conformation and crystal packing of this compound and its analogues. Both intramolecular and intermolecular hydrogen bonds are observed, contributing significantly to the stability of its solid-state structures.
The supramolecular structure of this compound assemblies is further stabilized by a network of weak intermolecular hydrogen bonds.
C–H···O Interactions: These are the most prominent intermolecular hydrogen bonds, where C–H donors from the propyl chains or the aromatic rings of one molecule interact with the carbonyl oxygen acceptors of a neighboring molecule. researchgate.netresearchgate.net These interactions link molecules into larger assemblies, forming chains or sheets.
C–H···N Interactions: Although generally weaker, C–H···N interactions can also contribute to the crystal packing. In these interactions, C–H groups can act as donors to the nitrogen atoms of the phthalimide (B116566) groups or, potentially, the central tertiary amine of an adjacent molecule. nih.gov
C–H···π Interactions: The electron-rich aromatic rings of the phthalimide moieties can act as acceptors for C–H bonds from neighboring molecules. researchgate.netnih.gov These interactions, where a hydrogen atom is attracted to the face of the π-system, are important in directing the three-dimensional arrangement of molecules. nih.gov
The cooperativity between these different types of weak hydrogen bonds is essential for the formation of a stable and well-defined crystal lattice. nih.gov
Pi-Stacking (π–π) Interactions of Phthalimide Moieties in Crystal Structures
The planar, aromatic phthalimide groups of this compound have a strong tendency to engage in π–π stacking interactions. nih.govresearchgate.net These interactions are a result of attractive, non-covalent forces between aromatic rings. In the crystal structures of related compounds, these interactions are a key driving force for the supramolecular arrangement. researchgate.net
The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and offset-stacked conformations. nih.gov In the case of N,N-bis-(phthalimidopropyl)-N-octylamine, π–π interactions, in conjunction with C–H···O bonds, govern the supramolecular structure. researchgate.net The extent and nature of these π–π stacking events can be influenced by the other substituents on the central amine, highlighting the tunability of the solid-state architecture. researchgate.netresearchgate.net These stacking interactions are crucial in preventing processes like solid-state racemization in other tris-chelate complexes, underscoring their significance in stabilizing crystal packing. rsc.org
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
|---|---|---|---|
| Intramolecular C–H···O | Alkyl C–H | Phthalimide C=O | Stabilizes folded molecular conformation. researchgate.netresearchgate.net |
| Intermolecular C–H···O | Alkyl/Aryl C–H | Phthalimide C=O | Links molecules into extended networks. researchgate.net |
| C–H···π | Alkyl/Aryl C–H | Phthalimide π-system | Contributes to 3D molecular arrangement. researchgate.netnih.gov |
| π–π Stacking | Phthalimide π-system | Phthalimide π-system | Major driving force for supramolecular assembly. researchgate.net |
| n–π Interaction | Tertiary Amine (n-electrons) | Phthalimide π-system | Contributes to folded geometry. nih.govresearchgate.net |
Halogen Bonding and Other Non-Covalent Interactions in this compound Assemblies
Beyond hydrogen bonding and π-stacking, other non-covalent interactions contribute to the rich supramolecular chemistry of this system.
Halogen Bonding: While not inherent to the parent molecule, derivatives of this compound could be designed to participate in halogen bonding. This non-covalent interaction occurs between a halogen atom (a Lewis acid) and a Lewis base. researchgate.net The tertiary amine nitrogen or the carbonyl oxygens of the phthalimide groups could act as halogen bond acceptors, interacting with halogenated molecules to form co-crystals and other complex assemblies.
n–π Interactions: A particularly noteworthy interaction in this class of compounds is the n–π interaction between the lone pair of electrons (n) on the central tertiary amine nitrogen and the electron-deficient π-system of a proximal phthalimide group. nih.govresearchgate.net This interaction is a key factor, along with intramolecular C–H···O bonds, in promoting the folded molecular geometries observed in the solid state. nih.govresearchgate.net The presence of the tertiary amine is considered an essential factor for this folded geometry. nih.gov
Principles of Self-Assembly and Crystal Engineering in this compound Systems
Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new solid-state materials with desired properties. The predictable nature of the non-covalent interactions in this compound makes it an attractive building block for supramolecular construction.
The self-assembly process is guided by the interplay of the various interactions discussed. The intramolecular C–H···O and n–π interactions first establish a preferred molecular conformation. Subsequently, intermolecular C–H···O hydrogen bonds and π–π stacking interactions guide the assembly of these pre-organized molecules into a regular, three-dimensional crystalline lattice. nih.gov The C3 symmetry of the molecule can be exploited to create highly ordered, complex architectures, such as 2-D or 3-D coordination polymers when co-crystallized with metal ions. rsc.org By modifying the peripheral functional groups or the length of the propyl arms, it is possible to systematically alter the balance of these intermolecular forces and thus control the final supramolecular architecture.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule.
By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. mdpi.commdpi.com
Red spots on a dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.
The shape index and curvedness maps reveal complementary hollows and bumps on the surface, which are characteristic of π–π stacking interactions. mdpi.com
| Interaction Type | Corresponding Fingerprint Plot Feature | Anticipated Contribution |
|---|---|---|
| H···H | Large, diffuse region in the center of the plot. | Largest contribution, due to the abundance of hydrogen atoms. nih.gov |
| O···H / H···O | Distinct, sharp spikes corresponding to C–H···O hydrogen bonds. | Significant contribution, confirming the role of hydrogen bonding. nih.gov |
| C···H / H···C | "Wing-like" features on the sides of the plot, indicative of C–H···π interactions. | Moderate to significant, quantifying π-contact importance. nih.gov |
| C···C | Feature at high di and de values, representing π–π stacking. | Present, confirming stacking of phthalimide rings. |
Host-Guest Chemistry and Molecular Recognition Properties (General Principles)
The tripodal structure of this compound, featuring a central tertiary amine nitrogen and three phthalimide-terminated arms, provides a unique scaffold for applications in supramolecular and host-guest chemistry. The molecule's architecture allows for the formation of a pre-organized cavity-like structure capable of encapsulating guest molecules. The principles of molecular recognition are governed by a combination of non-covalent interactions, primarily involving the phthalimide and propyl groups, as well as the tertiary amine core.
The key to the host-guest capabilities of this compound and related compounds lies in the interplay of several weak interactions. Studies on analogous alkylamine-phthalimides reveal that intramolecular forces, such as n-π interactions between the lone pair of the tertiary amine and the electron-deficient phthalimide rings, can lead to a folded, cage-like conformation. nih.gov This pre-organization is crucial for creating a defined binding pocket for guest molecules.
The recognition and binding of guests are then facilitated by a suite of intermolecular forces:
Hydrogen Bonding: The carbonyl groups of the phthalimide moieties can act as hydrogen bond acceptors, allowing for interaction with guest molecules that are hydrogen bond donors.
π-π Stacking: The electron-rich aromatic rings of the phthalimide groups can engage in π-π stacking interactions with aromatic guest molecules.
The tertiary amine at the core of the molecule is a critical feature. Its protonation state can be altered, which would, in turn, modify the host's electronic properties and its ability to interact with guests. For instance, protonation would eliminate the n-π interactions that contribute to a folded geometry, potentially leading to a more open, flexible structure with different recognition properties. nih.gov
The dynamic nature of these non-covalent interactions in solution has been observed in similar compounds through solvent and temperature-dependent NMR chemical shifts, indicating that the host molecule can adapt its conformation to optimize binding with a specific guest. nih.gov
Potential Guest Molecules and Interaction Types
Based on the functional groups present in this compound, a variety of guest molecules could be recognized. The following table outlines potential guest types and the primary non-covalent interactions that would drive the formation of a host-guest complex.
| Guest Molecule Type | Potential Primary Non-Covalent Interactions |
| Aromatic Hydrocarbons | π-π stacking with phthalimide rings, C-H---π interactions. |
| Alcohols and Amides | Hydrogen bonding with phthalimide carbonyl groups. |
| Metal Cations | Cation-π interactions with phthalimide rings, coordination with carbonyl oxygens. |
| Fullerenes | van der Waals forces, π-π stacking within the molecular cavity. |
| Small Organic Molecules | A combination of hydrogen bonding, π-π stacking, and van der Waals forces. |
It is important to note that while the fundamental principles of supramolecular chemistry suggest these potential interactions, detailed experimental studies, such as titration experiments to determine association constants, are necessary to quantify the binding affinities and selectivity for specific guests. mdpi.com
Advanced Applications and Research Directions of N,n,n Tris 3 Phthalimidopropyl Amine Non Clinical
Catalysis in Organic Synthesis Utilizing Amine-Based Ligands
Tripodal amine-based ligands are instrumental in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.net The geometry of these ligands can enforce specific coordination numbers and geometries on the metal center, which in turn influences the catalytic activity and selectivity of the resulting complex.
Role as a Ligand in Metal-Catalyzed Transformations (Drawing Analogy from Related "Tris" Amines)
The tripodal nature of "tris" amines like tren allows them to act as tetradentate ligands, binding to a metal center through the central nitrogen and the three terminal amine groups. researchgate.netwikipedia.org This preorganized structure can lead to the formation of highly stable metal complexes. nih.gov For instance, tripodal amine ligands have been extensively used to accelerate copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. rsc.org The efficiency of these catalytic systems is influenced by factors such as the length of the chelate arms and the nature of the donor groups. rsc.org
In a similar vein, N,N,N-tris(3-phthalimidopropyl)amine, after deprotection of the phthalimide (B116566) groups to reveal the primary amines, would yield a tripodal tetraamine (B13775644) ligand. This resulting ligand could be employed in a range of metal-catalyzed reactions, including:
Oxidation and Reduction Reactions: Iron and cobalt complexes with tripodal ligands have demonstrated significant activity in the dehydrogenation and hydrogenation of CO2-based fuels and the reduction of N2. researchgate.net
C-H Amination: Transition metal-catalyzed C-H amination is a powerful tool for forming C-N bonds. acs.org The ligand environment around the metal catalyst is crucial for the efficiency and selectivity of this transformation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis. mdpi.com The design of the ligand plays a critical role in the performance of the palladium catalyst. mdpi.com
The specific structure of the deprotected this compound, with its propyl linkers, would influence the bite angle and flexibility of the ligand, thereby affecting the catalytic properties of its metal complexes.
Stabilization of Catalytically Active Metal Species
A key function of ligands in catalysis is the stabilization of the active metal center, preventing decomposition or aggregation which can lead to loss of catalytic activity. Tripodal amine ligands are particularly effective in this role. nih.gov Their chelating nature results in high thermodynamic stability and kinetic inertness of the corresponding metal complexes. nih.gov
For example, chelating ligands derived from tris(2-aminoethyl)amine (B1216632) (TREN) can stabilize low-coordinate complexes of trivalent iron. rsc.orgrsc.org This stabilization is crucial for studying reactive intermediates and developing catalysts with novel reactivity. rsc.org Furthermore, amine ligands have been shown to protect platinum nanoparticles from agglomeration, and in some cases, the presence of the amine ligand can even enhance catalytic activity in hydrogenation reactions compared to ligand-free nanoparticles. nih.gov
Amine-bridged tris(phenolato) ligands have also been successfully used to synthesize stable aluminum complexes that are active catalysts for the cycloaddition of CO2 and epoxides. acs.org This demonstrates the versatility of the "tris" amine scaffold in creating robust catalytic systems. The deprotected form of this compound could similarly be used to create stable and active catalysts for a variety of transformations.
Development of Molecular Sensors and Probes
The ability of polyamine scaffolds to bind selectively to ions and small molecules makes them excellent candidates for the development of chemosensors. mdpi.comencyclopedia.pub The tripodal arrangement of donor groups in "tris" amines can lead to the formation of a well-defined binding cavity, enhancing selectivity. nih.govresearchgate.net
Design Principles for Chemosensors Based on Polyamine Scaffolds
The design of chemosensors based on polyamine scaffolds typically involves integrating a recognition unit (the polyamine) with a signaling unit (a fluorophore or chromophore). mdpi.comencyclopedia.pub The binding of an analyte to the polyamine receptor triggers a change in the photophysical properties of the signaling unit, leading to a detectable signal. mdpi.comencyclopedia.pub
A common signaling mechanism is Photoinduced Electron Transfer (PET). In the absence of an analyte, the lone pair of electrons on a nitrogen atom can quench the fluorescence of the attached fluorophore through PET. mdpi.comencyclopedia.pub Upon binding of a cation or protonation of the amine, this lone pair is engaged, the PET process is blocked, and fluorescence is restored. mdpi.comencyclopedia.pub
The structural design of the polyamine is crucial for selectivity. Open-chain polyamines are synthetically accessible, while macrocyclic structures offer a more preorganized binding cavity, which can lead to higher affinity and selectivity for specific analytes. mdpi.comencyclopedia.pub Tripodal receptors are considered to be an intermediate between acyclic and macrocyclic ligands in terms of preorganization. nih.gov
Selective Recognition of Ions or Small Molecules by this compound Analogues
Analogues of this compound have shown promise in the selective recognition of both cations and anions. nih.gov For instance, tripodal receptors based on a tris(2-aminoethyl)amine (tren) scaffold have been developed for the selective binding of pyrophosphate anions. encyclopedia.pub
The binding affinity and selectivity can be tuned by modifying the structure of the tripodal ligand. For example, squaramide-based tripodal receptors have been shown to selectively bind sulfate (B86663) anions through hydrogen bonding interactions. rsc.org Similarly, tripodal diaminocholoyl conjugates have demonstrated strong recognition for biologically important anions like sulfate and phosphate. nih.gov
The deprotected form of this compound, with its three primary amine groups and a central tertiary amine, would be a versatile platform for developing sensors. By attaching appropriate signaling units, it could be tailored to detect a wide range of analytes. The following table summarizes examples of analytes detected by tripodal amine-based sensors.
| Sensor Type | Target Analyte | Signaling Mechanism |
| Tren-based with naphthalimide units | Pyrophosphate | Not specified |
| Squaramide-based tripodal receptor | Sulfate | Hydrogen bonding |
| Tripodal diaminocholoyl conjugate | Sulfate, Phosphate | Not specified |
| Polyamino tripodal receptors | Nucleotide anions (ATP, ADP, AMP) | Hydrogen bonding and coulombic attraction |
Materials Science and Functional Materials Design
The unique structural features of tripodal amines make them valuable building blocks in materials science for the creation of functional materials with tailored properties. Their ability to coordinate with metal ions and their defined three-dimensional structure can be exploited to construct ordered networks and functional polymers.
Tris(2-aminoethyl)amine (tren) has been used as a crosslinking agent in the synthesis of polyimine networks. wikipedia.org The resulting materials, known as vitrimers, can exhibit tunable glass transition temperatures and thermal degradation properties depending on the degree of cross-linking. taylorandfrancis.com Such materials have potential applications as self-healing polymers or recyclable thermosets.
Furthermore, tripodal amine derivatives have been used to create self-assembling nanostructures. For example, a tripodal dipeptide derivative, where three ditryptophan units are conjugated to a tren scaffold, has been shown to self-organize into spherical nanostructures. taylorandfrancis.com These types of materials could find applications in drug delivery or nanotechnology.
The ability of tripodal ligands to form well-defined complexes with metal ions can also be utilized in the design of metal-organic frameworks (MOFs) or coordination polymers. The structure of the ligand would dictate the topology of the resulting network and its properties, such as porosity and catalytic activity. While specific examples for this compound are not yet reported, its deprotected analogue represents a promising candidate for the synthesis of novel functional materials.
Integration into Covalent Organic Frameworks (COFs) and Porous Materials (Drawing Analogy from Similar Tris-Amines)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for a variety of applications including gas storage, separation, and catalysis. The formation of COFs relies on the use of molecular building blocks with specific geometries that are connected by strong covalent bonds. Tris-amine compounds, with their C3-symmetric structure, are excellent candidates for constructing these frameworks.
While direct research on the integration of this compound into COFs is not yet prevalent, the extensive use of analogous compounds like tris(4-aminophenyl)amine (B13937) (TAPA) provides a strong basis for its potential. TAPA has been successfully employed as a building block for COFs with applications in electrochromism and gas separation. researchgate.netnih.govacs.org For instance, TAPA-based COFs have demonstrated multi-state electrochromism, which is valuable for applications in smart windows and electronic displays. nih.gov
The deprotected form of this compound, tris(3-aminopropyl)amine (B1583958) (TRPN), can be envisioned to react with multi-aldehyde linkers through Schiff base condensation to form imine-linked COFs. The resulting frameworks would possess a high density of nitrogen atoms, which could be advantageous for applications such as carbon dioxide capture. acs.org The inherent porosity and chemical stability of such COFs would be beneficial for their performance in these applications.
Below is a data table summarizing the properties of COFs synthesized from a TAPA analogue, highlighting the potential characteristics of COFs derived from TRPN.
| Property | TAPA-based COF (Me3TFB-(NH2)2BD) | Potential TRPN-based COF |
| Surface Area (BET) | 1624 ± 89 m²/g acs.org | High, due to porous nature |
| CO₂ Adsorption | 1.12 ± 0.26 mmol/g at 1 bar, 273 K acs.org | Potentially high due to nitrogen content |
| CO₂/N₂ Selectivity | 83 ± 11 (IAST at 273 K) acs.org | Expected to be significant |
| Key Feature | Aromatic amine functionalization for selective CO₂ capture acs.org | Aliphatic amine groups within the framework |
| Potential Application | Flue gas separation acs.org | Carbon capture, catalysis |
This table presents data for a TAPA-based COF to illustrate the potential properties of a hypothetical TRPN-based COF.
Contribution to the Synthesis of Advanced Nanomaterials
The application of tris-amine compounds extends beyond COFs to the synthesis and functionalization of various nanomaterials. Tris(2-aminoethyl)amine (TREN), another structural analogue of TRPN, has been widely used in this context. TREN's ability to chelate metal ions and its reactive primary amine groups make it a versatile tool for surface modification and the construction of complex nanostructures. wikipedia.org
For example, TREN has been used to functionalize graphene oxide, creating a 2D material with enhanced interlayer spacing and the ability to act as a fluorescent sensor for metal ions. acs.org It has also been anchored onto metal oxide surfaces to create hybrid materials with tailored catalytic properties. nih.govmdpi.com These examples underscore the potential of TRPN, derived from this compound, in the field of nanomaterials.
The three primary amine groups of TRPN could be used to anchor catalytic metal nanoparticles, create hierarchical nanostructures, or functionalize the surface of quantum dots to improve their biocompatibility and targeting capabilities. The tripodal nature of the ligand can lead to stable complexes with a variety of metal ions, which is a critical aspect in the design of functional nanomaterials. wikipedia.org
The following table outlines the applications of TREN in nanomaterials, suggesting parallel opportunities for TRPN.
| Application Area | Role of TREN | Potential Role of TRPN |
| Surface Functionalization | Covalent functionalization of graphene oxide for sensor applications. acs.org | Modification of various nanoparticles to introduce amine functionalities. |
| Hybrid Materials | Anchoring on metal oxides (MgO, Al₂O₃, Nb₂O₅) to create catalysts. nih.govmdpi.com | Development of novel catalysts with controlled active sites. |
| Nanoparticle Synthesis | Used as a crosslinking agent in the synthesis of polyimine networks. wikipedia.org | Template or capping agent in the synthesis of metal and metal oxide nanoparticles. |
| Biomedical Applications | Stabilizing mixed-cation perovskites for optoelectronic applications. rsc.org | Surface coating of quantum dots or magnetic nanoparticles for bioimaging. |
This table showcases established applications of TREN to highlight the potential of TRPN in advanced nanomaterials synthesis.
Conclusion and Future Perspectives in N,n,n Tris 3 Phthalimidopropyl Amine Research
Summary of Key Academic Findings and Achievements for N,N,N-tris(3-phthalimidopropyl)amine
The primary academic achievement concerning this compound lies in its role as a crucial synthetic intermediate. The core value of this compound is derived from the temporary protection of the three primary amine groups of its parent molecule, tris(3-aminopropyl)amine (B1583958) (TRPN). The phthalimide (B116566) groups serve as effective protecting agents that are stable under various reaction conditions, preventing the highly reactive primary amine functionalities from engaging in unwanted side reactions. niscpr.res.inmasterorganicchemistry.com This protection strategy is a classic application of the Gabriel synthesis, which allows for the controlled construction of more complex molecular architectures. masterorganicchemistry.com
The deprotection of this compound, typically achieved through hydrazinolysis, regenerates the free amine groups of the TRPN ligand. niscpr.res.inmasterorganicchemistry.com This allows for subsequent reactions, such as the formation of Schiff bases, amides, or coordination complexes. The tripodal nature of the resulting TRPN ligand is of significant interest in coordination chemistry, as it can encapsulate metal ions to form stable complexes. mdpi.comresearchgate.net
Key findings related to the use of this compound are predominantly application-focused, demonstrating its utility in the synthesis of:
Macrocyclic and Cryptand Compounds: By protecting the primary amines, chemists can perform reactions on other parts of a molecule or link different molecular fragments before liberating the amines to form the final macrocyclic structure. mdpi.com
Coordination Complexes: The deprotected TRPN ligand is used to synthesize complexes with various metal ions, which have been studied for their catalytic activity and potential as models for biological systems. researchgate.net
Supramolecular Receptors: The TRPN framework, made accessible through the deprotection of this compound, is a popular platform for designing receptors for anions and other small molecules. scispace.com
The academic significance of this compound is therefore not in the compound itself, but in the chemical possibilities it unlocks by providing a protected, stable precursor to the versatile TRPN ligand system.
Emerging Research Avenues and Unresolved Challenges in its Chemistry
Emerging research avenues for this compound are intrinsically linked to the future applications of its deprotected form, TRPN, and its derivatives. One area of growing interest is the development of more efficient and milder deprotection methods for phthalimides, which could enhance the utility of this protecting group strategy in the synthesis of sensitive molecules. organic-chemistry.org
Current research focuses on incorporating the TRPN scaffold into more complex and functional systems. This creates a continued need for its protected form. Future research directions may include:
Development of Functional Materials: The TRPN ligand, once deprotected, can be integrated into polymers or solid supports to create materials with specific binding or catalytic properties. Research into these advanced materials represents a significant growth area.
Anion Recognition and Sensing: There is ongoing research into the design of more selective and sensitive anion receptors based on the TRPN framework. scispace.com This involves synthesizing derivatives of TRPN, a process that often starts with a protected form like this compound.
Biomimetic Chemistry: The ability of TRPN to form stable complexes with metal ions makes it a valuable ligand for mimicking the active sites of metalloenzymes. researchgate.net Future work may explore the catalytic activity of new TRPN-based complexes in a wider range of organic transformations.
An unresolved challenge is the somewhat harsh conditions required for phthalimide deprotection (typically hydrazine), which may not be compatible with all functional groups. organic-chemistry.org The development of alternative protecting groups for the TRPN structure that can be removed under orthogonal conditions remains a topic of interest in synthetic chemistry.
Potential Broader Impact on Interdisciplinary Chemical Science and Engineering
The broader impact of this compound stems from its role as an enabler of research in several interdisciplinary fields. The availability of a stable, protected form of the TRPN ligand has facilitated advancements in supramolecular chemistry, materials science, and catalysis.
Supramolecular Chemistry: The use of TRPN-based structures for molecular recognition has contributed to a deeper understanding of non-covalent interactions. This knowledge is crucial for the design of synthetic receptors, molecular machines, and self-assembling systems. scispace.com
Materials Science and Engineering: The incorporation of TRPN and its derivatives into polymers and other materials can lead to the development of "smart" materials that respond to specific chemical stimuli. This could have applications in areas such as chemical sensing, controlled release, and environmental remediation.
Catalysis: Metal complexes of the TRPN ligand have shown promise as catalysts for a variety of chemical reactions. researchgate.net The development of new and more efficient catalysts based on this scaffold could have a significant impact on the chemical industry, leading to more sustainable and cost-effective manufacturing processes.
In essence, while this compound is a specific and somewhat niche chemical compound, its impact is amplified through the diverse applications of the molecules it helps to create. It serves as a foundational building block for a wide range of research endeavors that push the boundaries of modern chemical science and engineering.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N,N-tris(3-phthalimidopropyl)amine, and how can its purity be verified?
- Methodology : A common approach involves the condensation of phthalimide derivatives with tris(aminopropyl)amine precursors under anhydrous conditions. For example, NMR characterization (¹H, ¹³C) is critical for verifying purity and structural integrity. In one protocol, the compound was synthesized via nucleophilic substitution, followed by recrystallization to achieve >95% purity. ¹H NMR spectra show distinct aromatic resonances (δ 7.8–7.6 ppm) and aliphatic peaks (δ 3.6–3.2 ppm) for the propyl chains, with integration ratios confirming stoichiometry .
- Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate molecular composition. For example, HRMS data for the protonated form ([M+H]⁺) should match theoretical m/z within 3 ppm error .
Q. How does the protonation behavior of this compound influence its reactivity in aqueous solutions?
- Methodology : Protonation equilibria can be studied via potentiometric titration or pH-dependent ¹H NMR. The tertiary amine center (R-shell) and phthalimide groups exhibit distinct pKa values. For instance, the tertiary amine protonates first (pKa ~9–10), while phthalimide remains unprotonated in neutral conditions. This behavior impacts solubility and ligand-metal coordination .
- Data Interpretation : NMR spectra in D₂O at varying pH levels reveal shifts in aliphatic proton resonances (e.g., δ 2.5–3.0 ppm for protonated amines), correlating with microstate transitions .
Advanced Research Questions
Q. How can this compound be optimized as a ligand for transition-metal complexes in catalytic applications?
- Methodology : Coordinate with metals (e.g., Ru, Ni) under inert conditions (Schlenk line, N₂/Ar atmosphere). For example, reaction with RuCl₃ in methanol at 60°C yields a Ru(III) complex, characterized by X-ray crystallography and cyclic voltammetry to confirm oxidation states .
- Optimization : Vary solvent polarity (e.g., MeOH vs. DMF) and temperature to control ligand-to-metal ratios. Kinetic studies (UV-Vis monitoring) can identify optimal reaction times (e.g., 2–4 hours at 80°C) .
Q. What strategies mitigate decomposition during microwave-assisted synthesis of this compound derivatives?
- Methodology : Microwave (MW) protocols using Kabachnik–Fields reactions require precise temperature control (e.g., 100°C for 1–2 hours) to avoid thermal degradation. For example, MW irradiation at 150 W with 10-minute intervals prevents side reactions (e.g., phthalimide hydrolysis) .
- Data-Driven Adjustments : Monitor reaction progress via ³¹P NMR (for phosphine oxide byproducts) and adjust microwave power if decomposition exceeds 5% (indicated by HRMS impurities) .
Q. How do steric and electronic effects of the phthalimide groups influence supramolecular assembly?
- Methodology : Conduct X-ray diffraction studies on co-crystals with aromatic guests (e.g., pyridine derivatives). The phthalimide’s electron-withdrawing nature enhances π-π stacking, while steric bulk from propyl chains dictates cavity size in macrocyclic assemblies .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies (ΔG ~−15 to −20 kcal/mol) for host-guest interactions, validated by isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
